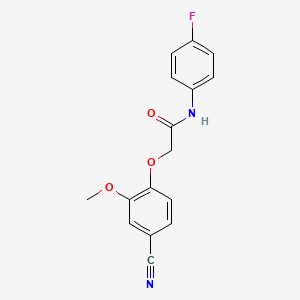![molecular formula C19H20ClFN2OS B5235340 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5235340.png)
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine, also known as CPP-115, is a compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent for various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability.
Wirkmechanismus
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is a potent inhibitor of GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity. The mechanism of action of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is similar to that of vigabatrin, a drug that is currently used to treat epilepsy.
Biochemical and Physiological Effects:
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. In addition, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has been shown to reduce cocaine self-administration in animal models, suggesting its potential as a treatment for addiction. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has also been shown to have anxiolytic effects in animal models, indicating its potential as a treatment for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is its potency as a GABA transaminase inhibitor. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is more potent than vigabatrin, the only other GABA transaminase inhibitor currently available for clinical use. However, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has some limitations for lab experiments. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has a relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine. One potential direction is the development of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine analogs with improved pharmacokinetic properties. Another direction is the investigation of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, the use of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine as a tool for studying the role of GABA in the brain could lead to a better understanding of the mechanisms underlying neurological disorders.
Synthesemethoden
The synthesis of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine involves the reaction of 4-chlorothiophenol with 3-chloropropanoyl chloride in the presence of a base to form 1-{3-[(4-chlorophenyl)thio]propanoyl}thiophenol. The resulting compound is then reacted with 2-fluorophenylpiperazine in the presence of a base to yield 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine. The overall synthesis of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine is a multistep process that requires careful attention to detail and high purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety disorders. In preclinical studies, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has also been shown to reduce cocaine self-administration in animal models, suggesting its potential as a treatment for addiction. In addition, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine has been shown to have anxiolytic effects in animal models, indicating its potential as a treatment for anxiety disorders.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2OS/c20-15-5-7-16(8-6-15)25-14-9-19(24)23-12-10-22(11-13-23)18-4-2-1-3-17(18)21/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMYAACOINZVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

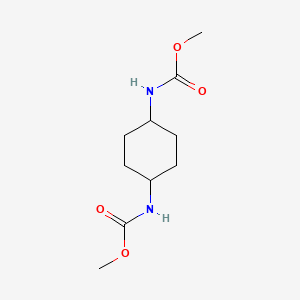
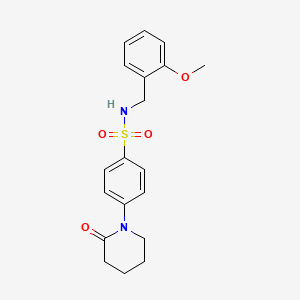
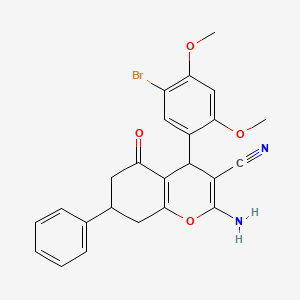
![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)
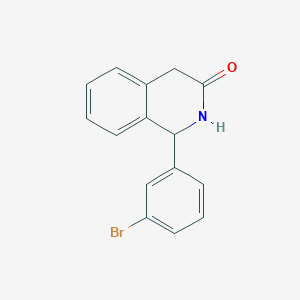
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)

![N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide](/img/structure/B5235308.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5235309.png)
![3-(2-furyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5235316.png)
![N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5235323.png)
![N-{2-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5235333.png)
